

physical and chemical properties of 4-Nitropyridin-2-amine

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Compound of Interest

Compound Name: 4-Nitropyridin-2-amine

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An In-depth Technical Guide to **4-Nitropyridin-2-amine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Nitropyridin-2-amine** (CAS No. 4487-50-7), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Molecular Overview and Physicochemical Properties

4-Nitropyridin-2-amine, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent electron-withdrawing effects of the nitro group ($-\text{NO}_2$) at the C4 position. This electronic profile dictates the molecule's reactivity and physical characteristics. The primary amine group ($-\text{NH}_2$) at the C2 position serves as a critical synthetic handle for further molecular elaboration.

The key physicochemical properties are summarized below for rapid reference and comparison.

Property	Value	Source(s)
CAS Number	4487-50-7	[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[2]
Molecular Weight	139.11 g/mol	[1][2]
IUPAC Name	4-nitropyridin-2-amine	[1]
Physical Form	Solid, light yellow to orange crystalline powder	[3]
Melting Point	~96 °C	[3]
Boiling Point	339.0 ± 22.0 °C (Predicted)	[3]
Density	1.437 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	3.43 ± 0.11 (Predicted)	[3]
LogP	0.572 (Predicted)	[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)	

Solubility Profile: While quantitative solubility data is not extensively published, empirical evidence from synthesis and purification suggests it is sparingly soluble in cold water but has moderate to good solubility in polar organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF).[5][6] Its solubility behavior is governed by the polar nitro and amino groups, which allow for hydrogen bonding, and the relatively small aromatic core.[7] For purification, recrystallization from ethanol is often effective.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **4-Nitropyridin-2-amine**. Below is an expert interpretation of the expected spectral data based on its structure and data from closely related analogues.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A multinuclear NMR study of substituted 2-amino-4-nitropyridines provides a strong foundation for spectral assignment.[\[9\]](#)

- ^1H NMR (Expected in DMSO- d_6 , 400 MHz):
 - $\delta \sim 8.1\text{-}8.3$ ppm (d, 1H): This downfield doublet corresponds to the proton at the C6 position (H-6). It is deshielded by the adjacent ring nitrogen and experiences coupling to H-5.
 - $\delta \sim 7.5\text{-}7.7$ ppm (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amine ($-\text{NH}_2$) protons. The broadness is due to quadrupole broadening from the ^{14}N nucleus and potential hydrogen exchange.
 - $\delta \sim 7.2\text{-}7.4$ ppm (d, 1H): A doublet corresponding to the proton at the C3 position (H-3). This proton is shielded relative to H-5 and H-6.
 - $\delta \sim 6.8\text{-}7.0$ ppm (dd, 1H): A doublet of doublets representing the proton at the C5 position (H-5), coupled to both H-6 and H-3. The strong electron-withdrawing nitro group at C4 significantly influences its chemical shift.
- ^{13}C NMR (Expected in DMSO- d_6 , 100 MHz):
 - $\delta \sim 160\text{-}162$ ppm: Quaternary carbon C2, attached to the amino group.
 - $\delta \sim 155\text{-}157$ ppm: Quaternary carbon C4, attached to the nitro group. This carbon is significantly deshielded.
 - $\delta \sim 148\text{-}150$ ppm: C6, adjacent to the ring nitrogen.
 - $\delta \sim 110\text{-}112$ ppm: C5, influenced by the adjacent C4- NO_2 .
 - $\delta \sim 105\text{-}107$ ppm: C3, typically the most shielded carbon in the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[\[11\]](#)

- 3450-3300 cm^{-1} (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine group. The presence of two distinct, sharp peaks is a hallmark of a $-\text{NH}_2$ group.[\[11\]](#)[\[12\]](#)
- 1650-1580 cm^{-1} (sharp): The N-H bending (scissoring) vibration of the primary amine.[\[11\]](#)
- 1580-1560 cm^{-1} & 1350-1330 cm^{-1} (strong): Asymmetric and symmetric stretching vibrations of the $\text{C}-\text{NO}_2$ group, respectively. These are typically very strong and characteristic absorptions.[\[13\]](#)
- $\sim 1600 \text{ cm}^{-1}$, $\sim 1470 \text{ cm}^{-1}$: $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations within the pyridine ring.
- 1335-1250 cm^{-1} (strong): $\text{C}-\text{N}$ stretching vibration, characteristic of an aromatic amine.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Electron Ionization (EI-MS):
 - Molecular Ion (M^+): An odd molecular ion peak at $m/z = 139$, consistent with the molecular formula $\text{C}_5\text{H}_5\text{N}_3\text{O}_2$ and the nitrogen rule.[\[14\]](#)
 - Key Fragments:
 - $m/z = 122$: Loss of a hydroxyl radical ($\bullet\text{OH}$), a common fragmentation for aromatic nitro compounds.
 - $m/z = 109$: Loss of nitric oxide ($\bullet\text{NO}$).
 - $m/z = 93$: Loss of the nitro group ($\bullet\text{NO}_2$).
 - $m/z = 81$: Subsequent loss of hydrogen cyanide (HCN) from the m/z 109 fragment, indicative of the pyridine ring structure.

Synthesis and Purification Protocol

While multiple synthetic routes to nitropyridines exist, a common and reliable laboratory-scale method involves the direct nitration of an aminopyridine precursor.^{[5][15][16]} However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging.^[8] A robust approach is the nitration of 2-aminopyridine N-oxide, followed by deoxygenation, or the direct nitration of 2-aminopyridine under harsh conditions.

The following protocol is adapted from a validated procedure for a structurally similar substrate, demonstrating the principles of mixed-acid nitration for activated pyridine systems.^{[8][17]}

Detailed Synthesis Protocol: Nitration of 2-Aminopyridine

- **Causality:** The use of a potent mixed-acid nitrating system ($\text{HNO}_3/\text{H}_2\text{SO}_4$) is necessary to generate the highly electrophilic nitronium ion (NO_2^+) in sufficient concentration to overcome the deactivated nature of the pyridine ring. Sulfuric acid protonates the nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is performed at low temperatures to control the highly exothermic reaction and minimize side-product formation.
- **Materials:**
 - 2-Aminopyridine
 - Concentrated Sulfuric Acid (H_2SO_4 , 98%)
 - Concentrated Nitric Acid (HNO_3 , 70%)
 - Ammonium Hydroxide solution (or NaOH)
 - Crushed Ice and Water
 - Ethanol (for recrystallization)
- **Self-Validating Procedure:**
 - **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

- **Substrate Addition:** Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and portion-wise, add 9.4 g (0.1 mol) of 2-aminopyridine. The formation of the pyridinium salt is exothermic; ensure the temperature is maintained below 10°C.
- **Nitration:** Once the substrate is fully dissolved, cool the mixture back to 0-5°C. Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
- **Reaction Drive:** After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed.
- **Quenching & Neutralization:** Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic. Once the ice has melted, slowly neutralize the cold acidic solution by adding concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.
- **Isolation and Purification:** Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual inorganic salts. Dry the crude product under vacuum.
- **Recrystallization:** For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.

Synthesis Workflow Diagram

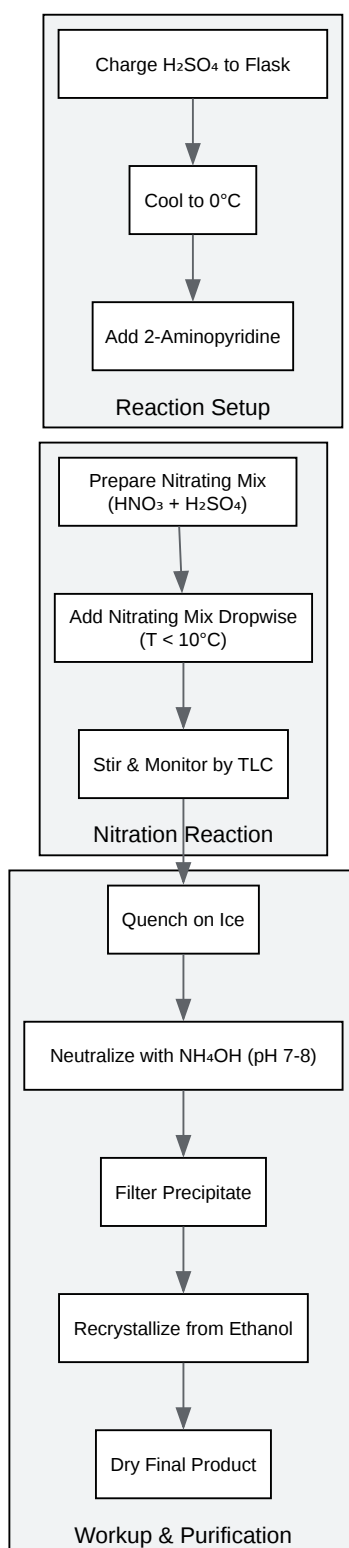


Figure 1: Synthesis Workflow for 4-Nitropyridin-2-amine

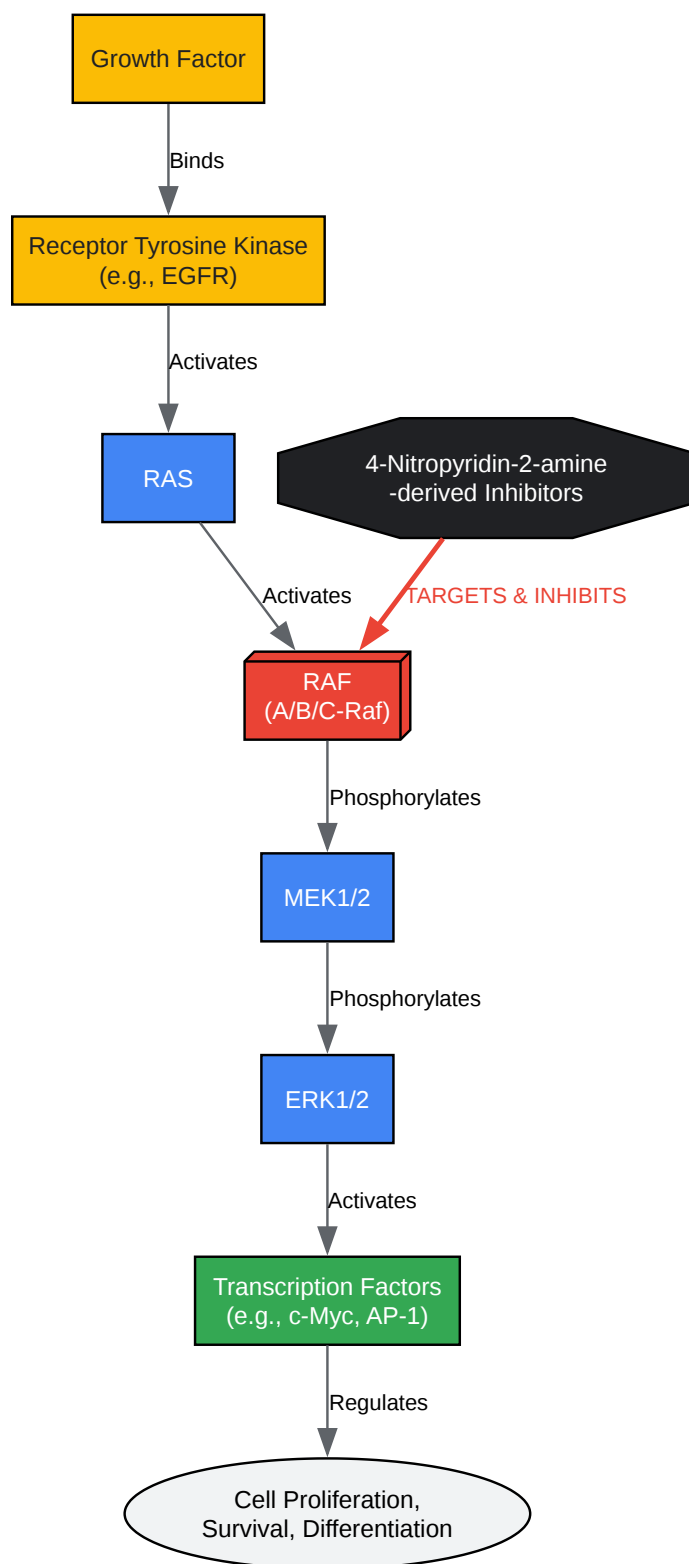


Figure 2: Simplified MAPK/ERK Signaling Pathway

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Sources

- 1. 2-Amino-4-nitropyridine | C₅H₅N₃O₂ | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitropyridin-2-amine , 97% , 4487-50-7 - CookeChem [cookechem.com]
- 3. 4487-50-7 2-Amino-4-nitropyridine AKSci R734 [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.org [mdpi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multinuclear ¹H, ¹³C and ¹⁵N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chimia.ch [chimia.ch]
- 13. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]
- 14. 4-Amino-2-nitropyridine | C₅H₅N₃O₂ | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 17. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents [patents.google.com]
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